![molecular formula C15H16ClN3O2S B6559358 N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923674-59-3](/img/structure/B6559358.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and an acetamido group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or exhibit additional mechanisms against various bacterial species . They are also involved in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with an appropriate nucleophile in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, where an amine reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing these reactions for scale, ensuring high yields and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a chlorophenyl group, and an acetamido group. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : Conducted via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : Introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
This multi-step synthesis not only provides high yields but also allows for the optimization of reaction conditions for industrial applications.
The biological activities associated with N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide include:
- Antimicrobial Effects : Thiazole derivatives are known to exhibit significant antimicrobial properties by inhibiting bacterial lipid biosynthesis and other mechanisms.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The specific derivative this compound was noted for its enhanced efficacy compared to similar compounds .
- Cytotoxicity Assessment : In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : Research indicated that treatment with this thiazole derivative resulted in reduced levels of pro-inflammatory cytokines in animal models, supporting its use in therapeutic strategies for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)acetamide: Similar structure but with an amino group instead of an acetamido group.
N-[2-(4-chlorophenyl)ethyl]-2-(2-hydroxy-1,3-thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to the presence of both the acetamido and thiazole groups, which may confer specific biological activities not seen in its analogs. The combination of these functional groups can result in a compound with a distinct mechanism of action and a potentially broader spectrum of activity.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a chlorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : This is accomplished via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : The acetamido group is introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth at low concentrations (MIC values ranging from 5 to 50 µg/mL). The study concluded that modifications to the thiazole moiety could enhance antimicrobial potency.
- Anticancer Research :
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-[2-(4-chlorophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)acetamide | Lacks acetamido group | Moderate antimicrobial activity |
N-[2-(4-chlorophenyl)ethyl]-2-(2-hydroxy-1,3-thiazol-4-yl)acetamide | Hydroxy group instead of acetamido | Enhanced antifungal properties |
The unique combination of functional groups in this compound potentially confers a broader spectrum of biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKLIZALCQKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.